molecular formula C18H20N2O3 B5328046 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5328046
M. Wt: 312.4 g/mol
InChI Key: URBYEILPQXOFCN-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide is an organic compound that belongs to the class of piperidine carboxamides This compound features a piperidine ring substituted with a furan-2-carbonyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride and a suitable base.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction using 4-methylphenylamine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-(furan-2-carbonyl)-N-phenylpiperidine-4-carboxamide: Lacks the 4-methyl group on the phenyl ring, which may affect its chemical and biological properties.

    1-(furan-2-carbonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methyl group, which may influence its reactivity and interactions.

    1-(furan-2-carbonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide: Features a methoxy group, which can alter its electronic and steric properties.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-4-6-15(7-5-13)19-17(21)14-8-10-20(11-9-14)18(22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBYEILPQXOFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725886
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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